Sevasemten

Description

Properties

CAS No. |

2417395-15-2 |

|---|---|

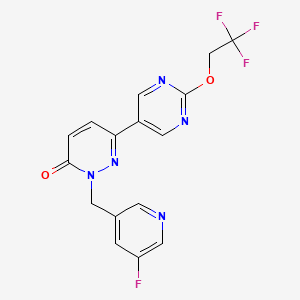

Molecular Formula |

C16H11F4N5O2 |

Molecular Weight |

381.28 g/mol |

IUPAC Name |

2-[(5-fluoro-3-pyridinyl)methyl]-6-[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]pyridazin-3-one |

InChI |

InChI=1S/C16H11F4N5O2/c17-12-3-10(4-21-7-12)8-25-14(26)2-1-13(24-25)11-5-22-15(23-6-11)27-9-16(18,19)20/h1-7H,8-9H2 |

InChI Key |

XFPJKQRXBAFXNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(N=C1C2=CN=C(N=C2)OCC(F)(F)F)CC3=CC(=CN=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

EDG-5506: A Technical Guide to Its Role in Preventing Contraction-Induced Muscle Injury

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EDG-5506, also known as sevasemten, is an investigational, orally administered small molecule designed to counteract contraction-induced muscle injury in dystrophinopathies, such as Duchenne Muscular Dystrophy (DMD) and Becker Muscular Dystrophy (BMD). Developed by Edgewise Therapeutics, this novel therapeutic agent selectively modulates the activity of fast skeletal muscle myosin. In the absence of functional dystrophin, muscle fibers, particularly fast-twitch (Type II) fibers, are susceptible to damage from mechanical stress during contraction. EDG-5506 works by reducing this hypercontraction stress, thereby protecting muscle fibers from breakdown, mitigating the downstream inflammatory and fibrotic processes, and preserving muscle function. Preclinical and clinical data have demonstrated the potential of EDG-5506 to significantly reduce biomarkers of muscle damage and positively impact functional outcomes in patients with BMD.

Mechanism of Action: Selective Myosin Modulation

The core of EDG-5506's therapeutic strategy lies in its specific interaction with the contractile machinery of fast skeletal muscle fibers.

In dystrophin-deficient muscle, the absence of the dystrophin protein, a critical shock absorber, leads to sarcolemmal instability.[1] During muscle contraction, this instability results in excessive stress on the muscle fiber membrane, leading to micro-tears, unregulated calcium influx, and a cascade of events culminating in muscle fiber necrosis and replacement with fibrotic and adipose tissue.[2]

EDG-5506 is a selective inhibitor of the fast skeletal muscle myosin ATPase.[2][3] By binding to fast myosin, it reduces the rate of ATP hydrolysis and slows the transition of myosin heads to the force-producing state.[4] This modulation results in a slight reduction in the peak force of contraction, effectively acting as a "speed limiter" on the contractile event.[5] This dampening of the hypercontraction stress is sufficient to protect the fragile dystrophic muscle fibers from injury without negatively impacting overall strength, coordination, or the function of slow skeletal muscle or cardiac muscle.[4][6]

Signaling and Pathophysiological Cascade

The protective effect of EDG-5506 is primarily mechanical, intervening at the initial point of injury. The subsequent downstream pathological signaling is consequently attenuated.

Caption: Pathophysiological cascade in dystrophinopathies and the point of intervention for EDG-5506.

Preclinical Evidence

The efficacy of EDG-5506 in preventing contraction-induced muscle injury has been demonstrated in multiple preclinical models of dystrophinopathy.

Experimental Protocols

-

Animal Models:

-

mdx mouse (model for DMD)

-

DBA/2-mdx mouse (more severe phenotype with pronounced fibrosis)

-

Golden Retriever Muscular Dystrophy (GRMD) dog (a large animal model that closely mimics human DMD)

-

-

Ex Vivo Contraction-Induced Injury Protocol (mdx mouse Extensor Digitorum Longus - EDL):

-

The EDL muscle, a predominantly fast-twitch muscle, is dissected and mounted on a force transducer.

-

The muscle is pre-incubated with EDG-5506 or vehicle.

-

A series of lengthening (eccentric) contractions are performed to induce injury. This typically involves stimulating the muscle to contract while simultaneously stretching it.

-

The decline in isometric force production over the course of the contractions is measured as an indicator of muscle injury.

-

-

In Situ Contraction-Induced Injury Protocol (mdx mouse Tibialis Anterior - TA):

-

The TA muscle is exposed while preserving its nerve and blood supply.

-

The distal tendon is attached to a force transducer.

-

The muscle is stimulated via the peroneal nerve to elicit contractions.

-

An eccentric injury protocol is applied.

-

Force production is measured before and after the injury protocol.

-

-

Histological Analysis:

-

Muscle tissue is sectioned and stained with Hematoxylin and Eosin (H&E) to assess general morphology, inflammation, and necrosis.

-

Sirius Red or Masson's trichrome staining is used to quantify the extent of fibrosis.

-

Immunohistochemistry for embryonic myosin heavy chain (eMyHC) can be used to identify regenerating fibers.

-

-

Biomarker Analysis:

-

Blood samples are collected to measure the levels of muscle damage biomarkers, primarily creatine kinase (CK).

-

Preclinical Data Summary

| Model | Intervention | Key Findings | Reference |

| mdx mouse (EDL muscle, ex vivo) | EDG-5506 | Dose-dependent protection against force drop after eccentric contractions. Near maximal protection at concentrations that inhibit isometric force by ~15%. | [4] |

| mdx mouse (in vivo) | EDG-5506 | Reduced central nucleation and a trend toward decreased embryonic myosin-positive fibers in the soleus muscle. | [4] |

| mdx mouse (in vivo) | EDG-5506 | No detrimental effects on grip strength or rotarod endurance at protective doses. | [4] |

| Dystrophic dogs | EDG-5506 | Reversible reduction in circulating muscle injury biomarkers (CK) and an increase in habitual activity. | [4] |

Clinical Development and Efficacy

EDG-5506 has progressed through Phase 1 and into Phase 2 clinical trials, primarily in adults with Becker Muscular Dystrophy. The results have been consistent in demonstrating a favorable safety profile and robust effects on biomarkers of muscle damage.

Experimental Protocols

-

Phase 1 Study (NCT04585464):

-

Design: A randomized, double-blind, placebo-controlled study in healthy volunteers and a multiple-dose cohort of adults with BMD.[3][6]

-

Participants: Ambulatory adult males with a confirmed BMD diagnosis.[3]

-

Intervention: EDG-5506 or placebo administered orally for 14 days.[3]

-

Endpoints: Safety, tolerability, pharmacokinetics (PK), and changes in biomarkers of muscle injury (CK, fast skeletal muscle troponin I [TNNI2], myoglobin).[3]

-

-

ARCH Open-Label Study (NCT05160415):

-

Design: An open-label, single-center study assessing the long-term safety, tolerability, and efficacy of EDG-5506.[7]

-

Participants: 12 ambulatory adult males with BMD.[7]

-

Intervention: Daily oral administration of EDG-5506 with dose escalation (10 mg for 2 months, 15 mg for 4 months, then 20 mg).[1]

-

Endpoints: Safety, PK, biomarkers of muscle damage, and functional assessments including the North Star Ambulatory Assessment (NSAA).[1][7]

-

-

North Star Ambulatory Assessment (NSAA):

-

A 17-item functional scale designed to measure motor performance in ambulatory individuals with dystrophinopathies.

-

Tasks include standing, walking, climbing stairs, jumping, and rising from the floor.

-

Each item is scored on a 3-point scale (0 = unable, 1 = performs with modifications, 2 = normal performance), with a maximum total score of 34.

-

Clinical Trial Workflow

Caption: Generalized workflow for the clinical evaluation of EDG-5506 in Becker Muscular Dystrophy.

Clinical Data Summary

Table 1: Biomarker Reduction in Adults with BMD Treated with EDG-5506

| Study | Duration | Creatine Kinase (CK) Reduction | Fast Skeletal Muscle Troponin I (TNNI2) Reduction | Myoglobin Reduction | Reference |

| Phase 1b | 14 days | Average maximal reduction of 70% | Average maximal reduction of 98% | Average maximal reduction of 45% | [3] |

| ARCH | 12 months | Average reduction of 37% | Average reduction of 79% | Not Reported | [7] |

| ARCH | 24 months | Sustained decreases | Sustained decreases | Sustained decreases | [8] |

Table 2: Functional Outcomes in the ARCH Open-Label Study (BMD)

| Duration | NSAA Score Change | Comparison to Natural History | Reference |

| 12 months | +0.4 points (improvement) | Natural history predicts a decline of -1.2 points per year | [7] |

| 24 months | +0.2 points (improvement) | Natural history predicts a decline of -2.4 points over two years | [1] |

Safety and Tolerability

Across clinical trials, EDG-5506 has been generally well-tolerated. The most common adverse events reported were dizziness and somnolence.[3] In the 2-year ARCH study, there were no discontinuations or dose reductions due to adverse events.[7][8] Importantly, dosing with EDG-5506 has not been found to negatively impact voluntary strength or affect other forms of myosin, such as cardiac myosin.[6]

Conclusion and Future Directions

EDG-5506 represents a promising, novel therapeutic approach for dystrophinopathies that targets the foundational mechanism of contraction-induced muscle injury. By selectively modulating fast skeletal muscle myosin, it reduces the mechanical stress on dystrophin-deficient fibers, leading to a significant and sustained reduction in biomarkers of muscle damage.[9] Long-term data suggest that this muscle protection may translate into a stabilization and potential improvement of muscle function, altering the progressive course of the disease.[1][8]

The favorable safety profile and the consistent positive data from clinical trials in BMD support the continued development of EDG-5506.[3][8] Ongoing and future studies will further elucidate its efficacy in a broader range of patients, including those with DMD, and its potential as a foundational therapy, both as a monotherapy and in combination with other treatments.[10]

References

- 1. Characterisation of Progressive Skeletal Muscle Fibrosis in the Mdx Mouse Model of Duchenne Muscular Dystrophy: An In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarepta.com [sarepta.com]

- 3. Modulating fast skeletal muscle contraction protects skeletal muscle in animal models of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. edgewisetx.com [edgewisetx.com]

- 5. edgewisetx.com [edgewisetx.com]

- 6. musculardystrophynews.com [musculardystrophynews.com]

- 7. Modulating fast skeletal muscle contraction protects skeletal muscle in animal models of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. parentprojectmd.org [parentprojectmd.org]

- 9. edgewisetx.com [edgewisetx.com]

- 10. Longitudinal Assessment of Creatine Kinase, Creatine/Creatinineratio, and Myostatin as Monitoring Biomarkers in Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Sevasemten (EDG-5506) in Animal Models of Duchenne Muscular Dystrophy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence for Sevasemten (EDG-5506), a novel, orally administered, selective inhibitor of fast skeletal muscle myosin, in animal models of Duchenne Muscular Dystrophy (DMD). This compound is designed to protect dystrophic muscle from contraction-induced injury, a primary driver of muscle degeneration in DMD.[1] This document summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

It is important to distinguish this compound (EDG-5506) from Givinostat, a histone deacetylase (HDAC) inhibitor, which has also been evaluated in preclinical models of DMD. This guide will focus on this compound (EDG-5506) and will provide a separate section on Givinostat for comprehensive understanding of therapeutic strategies in DMD research.

This compound (EDG-5506): A Fast Skeletal Myosin Inhibitor

This compound (EDG-5506) is a small molecule that selectively inhibits the adenosine triphosphatase (ATPase) activity of fast skeletal muscle myosin.[2] This mechanism is intended to reduce the force of muscle contraction, thereby mitigating the mechanical stress on the fragile sarcolemma of dystrophin-deficient muscle fibers.[3] Preclinical studies have demonstrated that even a modest inhibition of fast myosin can afford significant protection against muscle injury, fibrosis, and functional decline in animal models of DMD.[4]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical evaluations of this compound (EDG-5506) in the mdx mouse and dystrophic golden retriever models of DMD.

Table 1: Efficacy of this compound (EDG-5506) in mdx Mice

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Percentage Change vs. Control | Reference |

| Functional Assessment | |||||||

| Grip Strength | mdx mice | This compound | Not Specified | 8 weeks | Increased average grip strength | Data not quantified | [5] |

| Histological Assessment | |||||||

| Diaphragm Fibrosis | mdx mice | This compound | Not Specified | 8 weeks | Decreased fibrosis | Data not quantified | [5] |

| Tibialis Anterior (TA) Fibrosis | DBA/2J mdx mice | This compound | Not Specified | 12 weeks | Reduced fibrosis | Data not quantified | [5] |

| Diaphragm Fibrosis | DBA/2J mdx mice | This compound | Not Specified | 12 weeks | Reduced fibrosis | Data not quantified | [5] |

| Left Ventricle Fibrosis | DBA/2J mdx mice | This compound | Not Specified | 12 weeks | Trend towards lower fibrosis | Data not quantified | [5] |

| Biomarker Assessment | |||||||

| Plasma Creatine Kinase (CK) | mdx mice | This compound | Single dose up to 10 mg/kg | Single Dose | Lower post-exercise CK | Significantly lower | [5] |

| Evans Blue Dye (EBD) Uptake | mdx mice | This compound | Not Specified | 3 weeks | Reduced blue fibers | Close to wild-type levels | [5] |

Table 2: Efficacy of this compound (EDG-5506) in Dystrophic Dogs

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |

| Biomarker Assessment | ||||||

| Plasma Muscle Injury Biomarkers | Dystrophic Golden Retrievers | This compound | Not Specified | 2 weeks | Reversibly reduced | [4] |

| Functional Assessment | ||||||

| Habitual Activity | Dystrophic Golden Retrievers | This compound | Not Specified | 2 weeks | Increased | [4] |

Experimental Protocols

In Vivo Efficacy Study in mdx Mice

-

Animals: 7-week-old male mdx mice were used for the long-term study.[5]

-

Treatment: this compound (EDG-5506) was administered for 8 weeks. The specific dosage and route of administration are not detailed in the provided search results.[5]

-

Functional Assessment: Grip strength was measured to assess muscle function.[5]

-

Histological Analysis: Diaphragm muscle was collected, sectioned, and stained to quantify the extent of fibrosis.[5]

-

Biomarker Analysis: Plasma creatine kinase (CK) levels were measured after exercise to assess muscle membrane integrity. Evans blue dye (EBD) was injected to visualize muscle fiber permeability.[5]

In Vivo Efficacy Study in DBA/2J mdx Mice

-

Animals: DBA/2J mdx mice, which exhibit a more severe phenotype with greater fibrosis, were used.[5]

-

Treatment: this compound (EDG-5506) was administered for 12 weeks.[5]

-

Histological Analysis: Tibialis anterior, diaphragm, and left ventricle tissues were collected for fibrosis assessment.[5]

In Vivo Efficacy Study in Dystrophic Dogs

-

Animals: 7-month-old disease-stable dystrophic golden retrievers were used.[5]

-

Treatment Protocol: A crossover design was employed, with 2-week periods of vehicle administration, followed by this compound (EDG-5506) treatment, and then a vehicle washout period.[5]

-

Biomarker Analysis: Plasma biomarkers of muscle injury were monitored.[4][5]

-

Functional Assessment: Habitual activity levels were measured.[4][5]

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action of this compound (EDG-5506) in DMD.

Caption: Experimental workflow for this compound in mdx mice.

Givinostat: A Histone Deacetylase (HDAC) Inhibitor

While the primary focus of this guide is this compound (EDG-5506), it is beneficial to include preclinical data on Givinostat, another investigational therapy for DMD. Givinostat is a pan-HDAC inhibitor that has shown therapeutic potential in mdx mice by targeting downstream pathological pathways, including inflammation, fibrosis, and muscle regeneration.[6][7]

Quantitative Data from Preclinical Studies

Table 3: Efficacy of Givinostat in mdx Mice

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Percentage Change vs. Control | Reference |

| Functional Assessment | |||||||

| Endurance Performance | mdx mice | Givinostat | 5 and 10 mg/kg/day | 3.5 months | Overall improvement in treadmill tests | Data not quantified | [6][7] |

| Grip Strength | mdx mice | Givinostat | 10 mg/kg | Not Specified | Statistically significant increase in maximum normalized strength | Data not quantified | [8] |

| Histological Assessment | |||||||

| Myofiber Cross-Sectional Area (CSA) | mdx mice | Givinostat | 5 and 10 mg/kg/day | 3.5 months | Increased CSA | Data not quantified | [6][7] |

| Fibrosis | mdx mice | Givinostat | 5 and 10 mg/kg/day | 3.5 months | Reduced fibrotic scars | Dramatic reduction | [6] |

| Fatty Infiltration | mdx mice | Givinostat | 5 and 10 mg/kg/day | 3.5 months | Reduced fatty infiltration | Dramatic reduction | [6] |

| Inflammation | mdx mice | Givinostat | 5 and 10 mg/kg/day | 3.5 months | Reduced inflammatory infiltrate | Data not quantified | [6][7] |

| Fibrosis Reduction (TA, GAS, DIA) | mdx mice | Givinostat | 1 mg/kg | Not Specified | Significantly prevented fibrosis | Data not quantified | [8] |

| Fat Deposition Reduction (TA) | mdx mice | Givinostat | 5 mg/kg | Not Specified | Significantly reduced fat deposition | p<0.01 | [8] |

Experimental Protocols

Long-Term Efficacy Study of Givinostat in mdx Mice

-

Treatment: Givinostat was administered orally at doses of 1, 5, and 10 mg/kg/day for 3.5 months.[6][7][9]

-

Functional Assessment: Endurance was evaluated using an exhaustion treadmill test.[6] Grip strength was also measured.[8]

-

Histological Analysis: Muscles were collected and stained with Hematoxylin and Eosin (H&E) to measure myofiber cross-sectional area, Masson's trichrome to assess fibrosis, and Oil Red O to evaluate fatty infiltration.[9]

-

Inflammation Assessment: The presence of inflammatory infiltrates in muscle tissue was quantified.[6][7]

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action of Givinostat in DMD.

Caption: Experimental workflow for Givinostat in mdx mice.

References

- 1. edgewisetx.com [edgewisetx.com]

- 2. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edgewisetx.com [edgewisetx.com]

- 4. Modulating fast skeletal muscle contraction protects skeletal muscle in animal models of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulating fast skeletal muscle contraction protects skeletal muscle in animal models of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. unicamillus.iris.cineca.it [unicamillus.iris.cineca.it]

- 9. researchgate.net [researchgate.net]

The Significance of Myosin Inhibition in Becker Muscular Dystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Becker Muscular Dystrophy (BMD) is a progressive, X-linked neuromuscular disorder characterized by the production of a partially functional dystrophin protein. This leads to mechanically fragile muscle fibers that are susceptible to contraction-induced damage, initiating a cascade of pathological events including inflammation, fibrosis, and a gradual decline in muscle function. A promising therapeutic strategy that has emerged is the inhibition of fast skeletal muscle myosin. By reducing the peak force of muscle contractions, this approach aims to mitigate the initial trigger of muscle damage, thereby preserving muscle integrity and function over the long term. This technical guide provides an in-depth analysis of the core principles, preclinical and clinical evidence, and experimental methodologies related to myosin inhibition in the context of BMD.

Pathophysiology of Becker Muscular Dystrophy and the Rationale for Myosin Inhibition

In healthy muscle, the dystrophin protein is a critical component of the dystrophin-glycoprotein complex (DGC), which acts as a shock absorber, linking the internal actin cytoskeleton to the extracellular matrix. This connection stabilizes the muscle cell membrane (sarcolemma) during the stress of contraction and relaxation cycles. In BMD, mutations in the DMD gene result in a truncated yet partially functional dystrophin protein. While more functional than the complete absence of dystrophin seen in Duchenne Muscular Dystrophy (DMD), the dystrophin in BMD is insufficient to fully protect the sarcolemma from mechanical stress.

Repetitive, high-force contractions, particularly in fast-twitch (Type II) muscle fibers, place excessive strain on the fragile sarcolemma of BMD patients. This leads to micro-tears, an influx of calcium ions, and the release of muscle damage biomarkers such as creatine kinase (CK) and fast skeletal muscle troponin I (TNNI2). This chronic cycle of damage and repair ultimately leads to inflammation, the replacement of muscle tissue with fat and fibrous tissue (fibrosis), and a progressive loss of muscle strength and function.

The therapeutic rationale for myosin inhibition is to directly address the initial mechanical injury. Myosin is the motor protein that, in conjunction with actin, generates the force of muscle contraction. By selectively inhibiting the ATPase activity of fast skeletal muscle myosin, the peak force generated during contraction can be reduced without completely preventing muscle function. This reduction in mechanical stress is hypothesized to protect the vulnerable sarcolemma from contraction-induced damage, thereby interrupting the downstream pathological cascade.

Clinical Development of this compound (EDG-5506)

This compound (formerly EDG-5506) is a first-in-class, orally administered, selective fast skeletal muscle myosin inhibitor being developed by Edgewise Therapeutics. It is designed to protect dystrophin-deficient muscle from contraction-induced injury. Several clinical trials have evaluated its safety, tolerability, and efficacy in adults and adolescents with BMD.

ARCH Open-Label Study

The ARCH study was a Phase 1b open-label trial that assessed the long-term safety and efficacy of this compound in 12 ambulatory adult males with BMD over 24 months.

Key Findings:

-

Safety and Tolerability: this compound was well-tolerated, with no serious adverse events or discontinuations due to adverse events. The most common adverse events reported were dizziness and somnolence.

-

Biomarkers of Muscle Damage: Treatment with this compound led to rapid and sustained reductions in key biomarkers of muscle damage.

-

Functional Outcomes: Participants' scores on the North Star Ambulatory Assessment (NSAA) remained stable over the two-year period, which contrasts with the expected functional decline observed in natural history studies of BMD.

CANYON Phase 2 Study

The CANYON study was a Phase 2, randomized, double-blind, placebo-controlled trial that enrolled 40 adults and 29 adolescents with BMD. The study evaluated the effects of this compound over a 12-month treatment period.

Key Findings:

-

Primary Endpoint: The trial met its primary endpoint, demonstrating a statistically significant reduction in creatine kinase (CK) levels from baseline compared to placebo.

-

Secondary Endpoints:

-

A significant reduction in plasma fast skeletal muscle troponin I (TNNI2) was observed in the this compound-treated group compared to placebo.

-

Functional outcomes, as measured by the NSAA, showed a stabilization in the this compound group, with a trend towards improvement compared to the placebo group, which showed a decline consistent with natural history data.

-

Trends toward improvement were also noted in other functional tests, including the 10-meter walk/run and 4-stair climb.

-

GRAND CANYON Pivotal Study

The GRAND CANYON study is an ongoing global, pivotal, placebo-controlled trial that will further evaluate the efficacy and safety of this compound in a larger cohort of individuals with BMD.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative findings from the ARCH and CANYON clinical trials of this compound in patients with Becker Muscular Dystrophy.

Table 1: Biomarker Changes with this compound Treatment

| Biomarker | Trial | Treatment Duration | Mean Reduction from Baseline | p-value vs. Placebo | Reference(s) |

| Creatine Kinase (CK) | ARCH | 24 Months | Significant Decrease | N/A (Open-Label) | |

| CANYON | 12 Months | 28% (average difference vs. placebo) | 0.02 | ||

| Fast Skeletal Troponin I (TNNI2) | ARCH | 24 Months | Significant Decrease | N/A (Open-Label) | |

| CANYON | 12 Months | 77% (vs. placebo) | <0.001 | ||

| Myoglobin | ARCH | 24 Months | Significant Decrease | N/A (Open-Label) |

Table 2: Functional Outcome Changes with this compound Treatment

| Functional Measure | Trial | Treatment Duration | This compound Group Change | Placebo Group Change | Difference (this compound vs. Placebo) | p-value | Reference(s) |

| North Star Ambulatory Assessment (NSAA) Total Score | ARCH | 24 Months | -0.2 (Mean Change) | -2.4 (Natural History) | +2.2 (vs. Natural History) | N/A | |

| CANYON | 12 Months | Stabilization/Trend to Improve | Decline | +1.1 points | 0.16 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the clinical evaluation of myosin inhibitors for BMD.

Biomarker Analysis: Creatine Kinase (CK) Activity Assay

Principle: Creatine kinase activity is determined by a coupled enzyme reaction that results in the production of NADPH, which is measured spectrophotometrically at 340 nm. The rate of NADPH production is proportional to the CK activity in the sample.

Protocol:

-

Sample Preparation:

-

Collect blood samples and separate serum or plasma. Avoid hemolysis.

-

Samples can be stored at 2-8°C for up to 12 hours or at -80°C for longer-term storage.

-

If samples are turbid, centrifuge and use the clear supernatant.

-

-

Reagent Preparation:

-

Prepare a master mix containing assay buffer, substrate solution (phosphocreatine and ADP), and a coupled enzyme mix (hexokinase and glucose-6-phosphate dehydrogenase).

-

-

Assay Procedure (96-well plate format):

-

Add a small volume of the sample (e.g., 10 µL) to individual wells.

-

Add the master mix to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the initial absorbance at 340 nm (A340) after a brief incubation period (e.g., 20 minutes) to allow for CK activation.

-

Continue to measure the absorbance at 340 nm at regular intervals to determine the rate of change.

-

-

Calculation:

-

Calculate the change in absorbance per minute (ΔA340/min).

-

Use the molar extinction coefficient of NADPH to convert the rate of absorbance change to CK activity (Units/L).

-

Functional Assessment: North Star Ambulatory Assessment (NSAA)

Principle: The NSAA is a 17-item functional scale designed to measure ambulatory performance in individuals with Duchenne and Becker muscular dystrophy. Each item is scored on a 3-point scale (0 = unable to perform, 1 = performs with modifications, 2 = performs normally). The total score ranges from 0 to 34.

Procedure: The assessment is conducted by a trained physical therapist and involves observing the patient performing a series of tasks, including:

-

Standing and walking

-

Climbing and descending stairs

-

Rising from the floor (Gower's maneuver)

-

Jumping and hopping

-

Running

For each task, the therapist scores the patient based on their ability to complete the task and the quality of the movement, noting any compensatory strategies.

Dystrophin Quantification in Muscle Biopsy

Principle: This protocol describes a method for quantifying dystrophin protein in muscle biopsy samples using targeted mass spectrometry, which offers high precision and reproducibility.

Protocol:

-

Sample Preparation:

-

Obtain a muscle biopsy from a relevant muscle (e.g., vastus lateralis).

-

Prepare a total protein extract from the muscle tissue.

-

-

Stable Isotope-Labeled Standard:

-

Spike the protein extract with a known amount of a stable isotope-labeled dystrophin peptide standard. This serves as an internal control for quantification.

-

-

Protein Separation and Digestion:

-

Separate the proteins using SDS-PAGE.

-

Excise the gel band corresponding to the molecular weight of dystrophin.

-

Perform in-gel digestion of the protein using an enzyme such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a targeted method, such as parallel reaction monitoring, to specifically detect and quantify the native dystrophin peptides and their stable isotope-labeled counterparts.

-

-

Quantification:

-

The ratio of the signal from the native dystrophin peptide to the signal from the stable isotope-labeled standard is used to calculate the absolute amount of dystrophin in the original sample.

-

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

The inhibition of fast skeletal muscle myosin represents a significant advancement in the therapeutic landscape for Becker Muscular Dystrophy. By targeting the initial mechanical trigger of muscle damage, this approach has the potential to be a foundational, disease-modifying therapy. The clinical data for this compound are encouraging, demonstrating a favorable safety profile, consistent reductions in biomarkers of muscle damage, and a stabilization of functional decline.

Future research should focus on the long-term efficacy and safety of myosin inhibitors in a broader BMD population, including individuals with varying degrees of disease severity and across different age groups. Further investigation into the downstream signaling effects of myosin inhibition will provide a more complete understanding of its mechanism of action and may reveal additional therapeutic targets. Combination therapies, where myosin inhibitors are used in conjunction with strategies aimed at dystrophin restoration or reducing inflammation and fibrosis, may offer a synergistic approach to treating this complex disease. The ongoing and future clinical trials will be critical in establishing the role of myosin inhibition in the management of Becker Muscular Dystrophy and potentially other dystrophinopathies.

Methodological & Application

Application Notes and Protocols for Clinical Trials of Sevasemten in Pediatric Duchenne Muscular Dystrophy Patients

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a severe, progressive, X-linked recessive disorder characterized by the absence of functional dystrophin protein. This leads to ongoing muscle damage, inflammation, and fibrosis, resulting in progressive muscle weakness and premature death. Sevasemten is an investigational, orally administered, first-in-class small molecule that selectively inhibits fast skeletal muscle myosin.[1][2] By reducing the force generated during muscle contraction, this compound aims to protect dystrophin-deficient muscle fibers from contraction-induced injury.[3][4] These application notes provide a framework for designing clinical trials to evaluate the safety and efficacy of this compound in pediatric patients with Duchenne muscular dystrophy.

This compound: Mechanism of Action

This compound's therapeutic rationale is based on mitigating the primary driver of muscle degeneration in DMD: contraction-induced muscle damage. In the absence of dystrophin, muscle fibers are susceptible to injury during eccentric and concentric contractions. This compound selectively modulates the activity of fast skeletal myosin, the motor protein responsible for muscle contraction, thereby reducing the stress on the fragile sarcolemma.[2][3] This mechanism is hypothesized to slow disease progression by preserving muscle fiber integrity and function.

Clinical Trial Design Considerations

Designing a clinical trial for this compound in pediatric DMD patients requires careful consideration of the heterogeneous nature of the disease, ethical obligations to a vulnerable population, and regulatory requirements.

Study Population and Stratification

Patient selection is critical for the successful evaluation of a therapeutic candidate. Based on ongoing studies with this compound, such as the LYNX and FOX trials, the target population for a pivotal Phase 3 trial would likely be ambulatory boys with a confirmed DMD diagnosis.[5]

Table 1: Proposed Patient Inclusion and Exclusion Criteria

| Criteria | Inclusion | Exclusion |

| Age | 4 to 9 years (ambulatory) | - |

| Diagnosis | Confirmed DMD mutation | Other forms of muscular dystrophy |

| Ambulatory Status | Able to walk independently; North Star Ambulatory Assessment (NSAA) score within a specified range | Wheelchair-dependent |

| Corticosteroid Use | Stable dose for at least 6 months prior to baseline | Corticosteroid-naïve or unstable dosing |

| Prior Treatment | May include a cohort previously treated with gene therapy (≥ 2 years post-treatment)[6] | Concurrent investigational drug use |

| Cardiac Function | Left Ventricular Ejection Fraction (LVEF) > 45% | Clinically significant cardiac abnormalities |

| Pulmonary Function | Forced Vital Capacity (FVC) > 65% predicted | Requirement for daytime ventilation |

Patient stratification at baseline is recommended to minimize variability and enhance the statistical power of the study. Key stratification factors include:

-

Age: (e.g., 4-6 years vs. 7-9 years)

-

Baseline NSAA Score: To account for differing levels of functional ability.

-

Corticosteroid Type: (e.g., prednisone vs. deflazacort)

Efficacy Endpoints

A combination of functional and biological endpoints should be employed to provide a comprehensive assessment of this compound's efficacy.

Table 2: Proposed Primary and Secondary Endpoints

| Endpoint Type | Endpoint | Rationale |

| Primary | Change from baseline in the North Star Ambulatory Assessment (NSAA) total score | A validated, 17-item rating scale that measures functional motor abilities in ambulatory boys with DMD.[7] |

| Secondary | Change from baseline in timed function tests (e.g., 10-meter walk/run, 4-stair climb, time to rise from floor) | Objective measures of motor performance and endurance. |

| Change from baseline in biomarkers of muscle damage (Creatine Kinase, Fast Skeletal Muscle Troponin I) | To provide evidence of the drug's mechanism of action in reducing muscle injury.[8] | |

| Exploratory | Change from baseline in stride velocity 95th centile (SV95C) | A sensitive measure of gait and motor control.[5] |

| Patient-reported outcomes (PROs) | To capture the impact of treatment on daily life and well-being. | |

| Magnetic Resonance Imaging (MRI) of muscle | To assess changes in muscle composition (e.g., fat fraction). |

Natural History Comparator Data

To put the results of a clinical trial into context, it is crucial to compare the treated group's progression with natural history data from untreated or standard-of-care-treated pediatric DMD patients.

Table 3: Illustrative Natural History of NSAA Changes in Ambulatory Boys with DMD

| Age Group (years) | Steroid Treatment | Mean Annual Change in NSAA Score (SD) |

| < 7 | Continuous | +1.0 to +3.0 |

| > 7 | Continuous | -2.0 to -4.0[1] |

| > 7 | Intermittent/None | -5.0 to -8.0[1] |

Note: These values are illustrative and can vary based on the specific cohort and analysis.

Experimental Protocols

North Star Ambulatory Assessment (NSAA) Administration

The NSAA is a 17-item scale assessing functional motor skills. Each item is scored on a 0-2 scale (0=unable, 1=modified but independent, 2=normal).[7]

Protocol:

-

Preparation: The assessment should be conducted in a quiet, well-lit room with a non-slip floor. The patient should be barefoot. Required equipment includes a stopwatch and a 15 cm high box step.[9]

-

Administration: The assessor, a trained physical therapist, should demonstrate each task and provide standardized instructions. The tasks are performed in a specific order to minimize fatigue.[7]

-

Scoring: Each of the 17 items is scored based on the quality of movement and independence. The total score ranges from 0 to 34.

-

Timed Tests: The NSAA includes timed components such as the 10-meter walk/run and time to rise from the floor, which should be recorded separately.

Biomarker Analysis

-

Blood Collection: Collect whole blood via venipuncture into serum separator tubes (for CK and Myoglobin) and EDTA plasma tubes (for TNNI2).

-

Processing: Allow serum tubes to clot for 30 minutes before centrifugation at 1000-1300 x g for 10 minutes. For plasma, centrifuge immediately under the same conditions.[10]

-

Storage: Aliquot serum and plasma into cryovials and store at -80°C until analysis.[10]

Principle: An enzymatic rate method is used to determine CK activity. CK catalyzes the transfer of a phosphate group from creatine phosphate to ADP, forming ATP. The rate of ATP formation is measured through a series of coupled reactions that result in the production of NADPH, which is quantified spectrophotometrically at 340 nm.[11][12]

Protocol:

-

Bring reagents and samples to room temperature.

-

Prepare the working reagent by mixing the two-reagent solution according to the manufacturer's instructions.[12]

-

Pipette the working reagent into a cuvette and incubate at 37°C.

-

Add the serum sample to the cuvette and mix.

-

Measure the change in absorbance at 340 nm over a fixed time interval.

-

The rate of change in absorbance is directly proportional to the CK activity in the sample.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative measurement of TNNI2. A monoclonal antibody specific for TNNI2 is coated onto microplate wells. Patient plasma is added, and any TNNI2 present binds to the antibody. A second, enzyme-linked polyclonal antibody is then added, which binds to the captured TNNI2. After washing, a substrate solution is added, and the color development is proportional to the amount of TNNI2.[2][10]

Protocol:

-

Prepare standards and dilute plasma samples as per the kit instructions.

-

Add standards and samples to the pre-coated microplate wells and incubate.

-

Wash the wells to remove unbound substances.

-

Add the biotin-conjugated detection antibody and incubate.

-

Wash the wells and add the avidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the wells and add the TMB substrate solution.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the TNNI2 concentration from the standard curve.

Principle: A solid-phase enzyme-linked immunosorbent assay (ELISA) is employed. The assay uses a monoclonal antibody for solid-phase immobilization and an enzyme-linked polyclonal antibody. The myoglobin in the sample is "sandwiched" between these two antibodies.[13][14]

Protocol:

-

Dilute patient serum samples according to the kit protocol.

-

Dispense standards, diluted samples, and controls into the appropriate wells.

-

Add the enzyme conjugate reagent to each well and incubate.

-

Wash the wells to remove unbound conjugate.

-

Add the TMB substrate and incubate.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Determine the myoglobin concentration from the standard curve.

Safety Monitoring

A robust safety monitoring plan is essential in a pediatric clinical trial.

Table 4: Safety Monitoring Plan

| Assessment | Frequency | Details |

| Adverse Event (AE) Monitoring | At every study visit | Spontaneously reported and solicited AEs will be recorded and graded for severity and relationship to the study drug. |

| Physical Examinations | At screening, baseline, and regular intervals | Comprehensive physical and neurological examinations. |

| Vital Signs | At every study visit | Blood pressure, heart rate, respiratory rate, and temperature. |

| Electrocardiograms (ECGs) | At screening, baseline, and regular intervals | To monitor for any cardiac effects. |

| Echocardiograms (ECHOs) | At screening, baseline, and annually | To assess cardiac structure and function. |

| Clinical Laboratory Tests | At screening, baseline, and regular intervals | Including hematology, clinical chemistry, and urinalysis. |

Ethical Considerations

Conducting research in a pediatric rare disease population requires the highest ethical standards.

-

Informed Consent and Assent: Obtain informed consent from parents or legal guardians and age-appropriate assent from the child.

-

Risk-Benefit Ratio: The potential benefits of participation must outweigh the risks. The study design should aim to minimize burdens on the child and family.

-

Data and Safety Monitoring Board (DSMB): An independent DSMB should be established to review safety data throughout the trial.

-

Post-Trial Access: A plan for continued access to the investigational drug for participants who benefit from it should be considered.

Conclusion

The development of this compound offers a promising new therapeutic strategy for Duchenne muscular dystrophy by targeting the fundamental mechanism of contraction-induced muscle injury. The successful clinical development of this compound in the pediatric population will depend on well-designed clinical trials that incorporate robust and clinically meaningful endpoints, validated biomarkers, and a strong commitment to patient safety and ethical principles. These application notes and protocols provide a comprehensive framework to guide researchers, scientists, and drug development professionals in this endeavor.

References

- 1. Long Term Natural History Data in Ambulant Boys with Duchenne Muscular Dystrophy: 36-Month Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Human TNNI2(Troponin I, fast skeletal muscle) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 4. edgewisetx.com [edgewisetx.com]

- 5. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]

- 6. Edgewise-215 FOX - UF Health [ufhealth.org]

- 7. pod-nmd.org [pod-nmd.org]

- 8. actionduchenne.org [actionduchenne.org]

- 9. pod-nmd.org [pod-nmd.org]

- 10. Elevation of fast but not slow troponin I in the circulation of patients with Becker and Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wwwn.cdc.gov [wwwn.cdc.gov]

- 12. medichem-me.com [medichem-me.com]

- 13. intimex.cz [intimex.cz]

- 14. artekinmedikal.com.tr [artekinmedikal.com.tr]

Application Notes and Protocols: Sevasemten in Combination Therapy for Muscular Dystrophy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevasemten (formerly EDG-5506) is an investigational, orally administered, first-in-class small molecule designed as a fast skeletal muscle myosin inhibitor. Developed by Edgewise Therapeutics, this compound aims to protect muscle fibers from contraction-induced damage, a primary driver of muscle degeneration in muscular dystrophies. In conditions like Duchenne muscular dystrophy (DMD) and Becker muscular dystrophy (BMD), the absence or dysfunction of dystrophin protein leads to fragile muscle fibers that are susceptible to damage during contraction. This compound selectively inhibits the myosin in fast-twitch skeletal muscle fibers, which are particularly vulnerable in dystrophic conditions, thereby reducing muscle damage and preserving muscle function. Its unique mechanism of action suggests potential for use both as a monotherapy and as a foundational component of combination therapeutic strategies for a broad range of patients with muscular dystrophies.

These application notes provide a summary of the available data on this compound, with a focus on its potential application in combination with other muscular dystrophy therapies. Detailed protocols for key experimental assays and visualizations of relevant pathways and workflows are also included to guide further research and development.

Signaling Pathway and Mechanism of Action

This compound's therapeutic rationale is based on mitigating the downstream effects of dystrophin deficiency. In healthy muscle, dystrophin is a critical component of the dystrophin-glycoprotein complex (DGC), which anchors the cytoskeleton of muscle cells to the extracellular matrix, providing structural stability during muscle contraction. In muscular dystrophies, the absence or dysfunction of dystrophin compromises this linkage, rendering the muscle cell membrane susceptible to damage from the mechanical stress of contraction. This damage leads to a cascade of detrimental events, including increased membrane permeability, dysregulation of calcium homeostasis, inflammation, and ultimately, muscle fiber necrosis and replacement with fibrotic and adipose tissue.

This compound acts by selectively inhibiting the ATPase activity of fast skeletal muscle myosin. Myosin is the motor protein that generates force and movement in muscle by hydrolyzing ATP and interacting with actin filaments. By partially inhibiting this process in fast-twitch muscle fibers, which are preferentially affected in the early stages of dystrophinopathies, this compound reduces the force of contraction, thereby lessening the mechanical stress on the fragile muscle fibers. This is hypothesized to reduce contraction-induced muscle damage, decrease the release of muscle damage biomarkers, and preserve muscle integrity and function over time.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of this compound. It is important to note that these trials are ongoing, and the data presented here are based on publicly available press releases and presentations and may be subject to change upon final, peer-reviewed publication.

Table 1: Efficacy of this compound in Becker Muscular Dystrophy (BMD)

| Clinical Trial | Phase | Participants | Treatment Duration | Key Findings |

| ARCH | 1b (Open-Label) | 12 ambulatory adult males | 2 years | - NSAA scores remained stable after two years of treatment, diverging from the expected decline seen in natural history studies. - Significant and sustained reductions in biomarkers of muscle damage, including creatine kinase (CK), fast skeletal muscle troponin I (TNNI2), and myoglobin. |

| CANYON | 2 | 40 adults and 29 adolescents | 12 months | - Met primary endpoint with a significant reduction in CK levels. - Trend towards improvement in NSAA scores in the this compound-treated group. - Significant reduction in TNNI2. |

| MESA | Open-Label Extension | Participants from ARCH, CANYON, GRAND CANYON, or DUNE | Ongoing | - Sustained disease stabilization observed. - CANYON participants who rolled over to MESA showed increased NSAA scores over 18 months. |

Table 2: Efficacy of this compound in Duchenne Muscular Dystrophy (DMD)

| Clinical Trial | Phase | Participants | Treatment Duration | Key Findings |

| LYNX | 2 | 4- to 9-year-old males | 3 months (placebo-controlled) followed by open-label | - Well-tolerated at target doses. - A dose of 10 mg was identified for Phase 3 evaluation based on consistent observations across functional measures (Stride Velocity 95th Centile, NSAA, and 4-stair climb). |

| FOX | 2 | 6- to 14-year-old males previously treated with gene therapy | Ongoing | - Well-tolerated at a 10 mg dose. - Initial results suggest the potential to reduce the rate of functional decline in this patient population. |

Table 3: Biomarker Changes with this compound Treatment in BMD

| Biomarker | Clinical Trial | % Reduction from Baseline (approximate) |

| Creatine Kinase (CK) | Phase 1 | 70% |

| CANYON | 28% | |

| Fast Skeletal Muscle Troponin I (TNNI2) | Phase 1 | 98% |

| Myoglobin | Phase 1 | 45% |

Application in Combination Therapies

The mechanism of this compound, which focuses on protecting muscle from contraction-induced damage, is complementary to other therapeutic strategies for muscular dystrophy that aim to address the root genetic cause or downstream pathological processes. This makes this compound a prime candidate for combination therapies.

Combination with Gene Therapy

Gene therapies for DMD, such as those delivering micro-dystrophin, aim to restore a functional version of the dystrophin protein. While this can significantly improve muscle function, the expression of micro-dystrophin may not fully restore the mechanical stability of the sarcolemma to wild-type levels. Therefore, combining gene therapy with this compound could provide an additional layer of protection to the muscle fibers, potentially enhancing the overall therapeutic benefit and durability of the gene therapy. The ongoing FOX clinical trial is the first to formally investigate this combination.

Combination with Corticosteroids

Corticosteroids are the current standard of care for DMD and have been shown to slow disease progression, likely through their anti-inflammatory effects. However, long-term use is associated with significant side effects. This compound's mechanism is distinct from that of corticosteroids. A combination approach could potentially offer synergistic benefits by targeting both muscle fiber protection (this compound) and inflammation (corticosteroids), and may allow for lower, better-tolerated doses of corticosteroids.

Combination with Exon-Skipping Therapies

Exon-skipping drugs aim to restore the reading frame of the dystrophin gene, leading to the production of a truncated but partially functional dystrophin protein. Similar to gene therapy, the resulting dystrophin may not fully protect the muscle from damage. Combining exon-skipping therapies with this compound could therefore enhance muscle protection and improve functional outcomes.

Experimental Protocols

The following are generalized protocols for key assays used in the clinical evaluation of this compound. These should be adapted and validated for specific laboratory conditions.

North Star Ambulatory Assessment (NSAA)

The NSAA is a 17-item functional scale that measures motor abilities in ambulatory individuals with DMD.

Objective: To assess functional motor performance.

Procedure:

-

The assessment is performed by a trained physical therapist or clinician.

-

The patient is asked to perform 17 tasks, including standing, walking, running, jumping, and climbing stairs.

-

Each task is scored on a 3-point scale:

-

2: Normal performance, without any modification of the task.

-

1: Modified method of performing the task, but can be achieved independently.

-

0: Unable to perform the task independently.

-

-

The total score ranges from 0 to 34, with higher scores indicating better function.

Materials:

-

A box step of a standard height (e.g., 15 cm).

-

A chair of appropriate height.

-

A stopwatch for timed tests (e.g., 10-meter walk/run).

-

A clear, flat walking surface of at least 10 meters.

Creatine Kinase (CK) Assay

Objective: To quantify the level of CK in serum as a biomarker of muscle damage.

Principle: CK catalyzes the phosphorylation of creatine by ATP. The rate of this reaction is measured spectrophotometrically and is proportional to the CK activity in the sample.

Procedure (General):

-

Sample Collection: Collect whole blood via venipuncture into a serum separator tube.

-

Sample Processing: Allow blood to clot at room temperature, then centrifuge to separate the serum.

-

Assay: Perform the CK assay using a commercial enzymatic kit on an automated clinical chemistry analyzer according to the manufacturer's instructions.

-

Data Analysis: CK levels are reported in Units per Liter (U/L).

Materials:

-

Serum separator tubes.

-

Centrifuge.

-

Automated clinical chemistry analyzer.

-

Commercial CK assay kit.

Fast Skeletal Muscle Troponin I (TNNI2) and Myoglobin Assays

Objective: To quantify the levels of TNNI2 and myoglobin in serum as specific biomarkers of skeletal muscle damage.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for the quantification of these proteins.

Procedure (General ELISA Protocol):

-

Plate Preparation: A microplate is pre-coated with a capture antibody specific for the target protein (TNNI2 or myoglobin).

-

Sample Addition: Patient serum samples and standards are added to the wells. The target protein binds to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody, also specific for the target protein, is added.

-

Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.

-

Stop Solution: The reaction is stopped, and the absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis: A standard curve is generated using the known concentrations of the standards. The concentration of the target protein in the patient samples is determined by interpolating their absorbance values on the standard curve.

Materials:

-

Commercial ELISA kit for human TNNI2 or myoglobin.

-

Microplate reader.

-

Pipettes and other standard laboratory equipment.

Conclusion

This compound represents a promising therapeutic approach for muscular dystrophies by targeting the downstream consequences of dystrophin deficiency – contraction-induced muscle damage. Its unique mechanism of action makes it a strong candidate for combination therapies with gene therapies, corticosteroids, and exon-skipping drugs. The ongoing clinical trials will provide more definitive data on the efficacy and safety of this compound, both as a monotherapy and in combination, and will be crucial in determining its future role in the management of muscular dystrophy. The protocols and information provided in these application notes are intended to serve as a guide for researchers and drug development professionals working to advance therapies for these devastating diseases.

Application Notes and Protocols for Evaluating Muscle Function in Sevasemten-Treated Subjects

Introduction

Sevasemten (formerly EDG-5506) is an investigational, orally administered small molecule designed as a first-in-class fast skeletal myosin inhibitor.[1][2] Its primary mechanism of action is to protect muscle fibers from contraction-induced damage, which is a key driver of muscle degeneration in dystrophinopathies like Becker Muscular Dystrophy (BMD) and Duchenne Muscular Dystrophy (DMD).[3][4] In the absence of functional dystrophin, muscle contractions lead to excessive damage, inflammation, and the progressive replacement of muscle tissue with fat and fibrosis, ultimately causing a loss of function.[3][4] this compound selectively modulates the contraction of fast-twitch muscle fibers by inhibiting fast myosin adenosine triphosphatase (ATPase), thereby reducing the mechanical stress on the muscle.[3][5] This "muscle protection" approach aims to slow disease progression and preserve muscle function.[2][5]

Accurate and standardized evaluation of muscle function is critical for assessing the efficacy of this compound in both preclinical and clinical settings. These application notes provide detailed protocols for key biomarker, strength, and functional assessments relevant to this compound's mechanism of action.

This compound's Proposed Mechanism of Action

This compound is designed to reduce the damage caused by muscle contractions in the context of dystrophin deficiency. By selectively inhibiting fast skeletal myosin, it lessens the stress on muscle fibers during activity.[3] This is hypothesized to reduce the release of muscle damage biomarkers and, over time, preserve muscle structure and function.

Caption: Proposed mechanism of this compound in mitigating muscle damage.

Quantitative Data from Clinical Trials

Data from the Phase 2 CANYON and ARCH clinical trials provide evidence of this compound's effect on biomarkers and functional measures in individuals with Becker Muscular Dystrophy.

Table 1: Summary of Biomarker and Functional Data from the CANYON Trial

| Endpoint | This compound Group | Placebo Group | Finding | Citation |

|---|---|---|---|---|

| Creatine Kinase (CK) | Significant Reduction | - | 28% average difference in CK decrease vs. placebo. | [6][7] |

| Fast Skeletal Troponin I (TNNI2) | Significant Reduction | - | 77% reduction compared to placebo. | [1][7] |

| North Star Ambulatory Assessment (NSAA) | Stabilized Scores | - | +1.1 point advantage over placebo (p=0.16). | [5][6] |

| Timed Functional Tests | Favorable Trends | - | Trends towards improvement in 10-meter walk/run and 4-stair climb. |[1][5] |

Table 2: Summary of Biomarker and Functional Data from the ARCH & Phase 1 Trials

| Endpoint | Duration | This compound Group Result | Comparison | Citation |

|---|---|---|---|---|

| Creatine Kinase (CK) | 14 Days | Average maximal reduction of 70%. | Baseline | [3][8] |

| Fast Skeletal Troponin I (TNNI2) | 14 Days | Average maximal reduction of 98%. | Baseline | [3][8] |

| Myoglobin | 14 Days | Average maximal reduction of 45%. | Baseline | [3][8] |

| North Star Ambulatory Assessment (NSAA) | 24 Months | Mean change of -0.2 points. | Significantly diverged from natural history average change of -2.4 points. |[6][8] |

Experimental Protocols

Biomarker Analysis Protocols

Biomarkers of muscle injury are key exploratory endpoints for assessing the pharmacodynamic effects of this compound.

1.1. Creatine Kinase (CK and CK-MB) Assay

-

Principle: Creatine Kinase is an enzyme released into the bloodstream following muscle damage. The MB isoenzyme (CK-MB) was historically used for its relative abundance in cardiac muscle, though its use has been largely supplanted by troponin assays.[9] The total CK level is a general indicator of muscle damage.

-

Protocol:

-

Sample Collection: Collect whole blood via venipuncture into a serum separator tube (SST).

-

Sample Processing: Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes. Separate serum and store at -80°C until analysis.

-

Analysis: Analyze serum samples for total CK and CK-MB concentrations using an automated clinical chemistry analyzer. The analysis is typically based on an enzymatic rate method.

-

Data Interpretation: For CK-MB, a relative index can be calculated to help differentiate between cardiac and skeletal muscle sources: CK-MB relative index = [CK-MB (ng/mL) / Total CK (IU/L)] * 100.[9] However, for dystrophinopathies, total CK is the more relevant measure of skeletal muscle damage.

-

1.2. Fast Skeletal Muscle Troponin I (TNNI2) Assay

-

Principle: TNNI2 is a component of the troponin complex critical for calcium-mediated skeletal muscle contraction.[6] Its presence in the blood is a specific indicator of fast-twitch skeletal muscle fiber injury.

-

Protocol:

-

Sample Collection: Collect whole blood via venipuncture into an EDTA plasma tube.

-

Sample Processing: Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot plasma and store at -80°C.

-

Analysis: Use a high-sensitivity immunoassay, such as an ELISA or a platform like SomaScan, designed specifically for the quantification of TNNI2 in plasma.[3]

-

Data Interpretation: Compare post-treatment TNNI2 levels to baseline and placebo-treated subjects to determine the effect of this compound on fast-twitch muscle fiber damage.

-

Functional and Strength Assessment Protocols (Clinical)

2.1. North Star Ambulatory Assessment (NSAA)

-

Principle: The NSAA is a validated 17-item rating scale used to measure functional motor abilities in ambulatory individuals with dystrophinopathies.[10] It provides a comprehensive assessment of motor function relevant to daily life.

-

Protocol:

-

Setup: A trained examiner assesses the participant on 17 distinct motor tasks, including standing, walking, jumping, and climbing stairs.

-

Scoring: Each item is scored on a 3-point scale: 2 (completes task normally), 1 (completes task with modifications), or 0 (unable to complete task). The maximum score is 34.

-

Administration: The assessment should be performed in a standardized order. The participant should wear comfortable clothing and shoes.

-

Eligibility: In the GRAND CANYON study, participants were required to have an NSAA score between 5 and 32.[11]

-

Data Interpretation: Changes in the total NSAA score over time are used to evaluate disease progression or stabilization. A stable or improved score in this compound-treated subjects compared to a decline in natural history or placebo groups indicates a positive treatment effect.[6][8]

-

2.2. Six-Minute Walk Test (6MWT)

-

Principle: The 6MWT measures the distance a person can walk quickly on a flat, hard surface in 6 minutes.[12] It is a global assessment of functional capacity, integrating the response of pulmonary, cardiovascular, and muscular systems.[12][13]

-

Protocol:

-

Setup: The test is conducted indoors along a flat, straight corridor at least 30 meters long.[12] Mark the length every 3 meters and use cones to mark the turnaround points.

-

Pre-Test: Record baseline heart rate, blood pressure, and oxygen saturation. Ask the patient to rate their dyspnea and fatigue using the Borg CR10 scale.[14]

-

Instructions: Instruct the patient to walk as far as possible for 6 minutes, turning around the cones. They are permitted to slow down and rest, but should resume walking as soon as they are able. Standardized phrases of encouragement should be given at specific intervals (e.g., every minute).[14]

-

During Test: The technician walks behind the patient. Do not walk with them or set the pace. A timer is run for the full 6 minutes.

-

Post-Test: Immediately after 6 minutes, record the total distance walked, post-test vital signs, and Borg scale ratings.[14]

-

Data Interpretation: An increase in the 6-minute walk distance (6MWD) or a smaller decline compared to placebo/natural history suggests an improvement or preservation of functional capacity.

-

Caption: Standardized workflow for the Six-Minute Walk Test (6MWT).

2.3. Quantitative Muscle Testing (QMT) - Hand Grip Strength (HGS)

-

Principle: QMT uses devices like dynamometers to provide objective, reproducible measurements of muscle force.[15] HGS is a common QMT measure used to assess voluntary upper limb strength.[3][16]

-

Protocol:

-

Equipment: Use a calibrated hand dynamometer (e.g., Jamar dynamometer).

-

Positioning: The subject should be seated with their shoulder adducted and neutrally rotated, elbow flexed at 90 degrees, and forearm in a neutral position.[16]

-

Procedure: The subject squeezes the dynamometer with maximal effort for 3-5 seconds.

-

Repetitions: Perform three trials for each hand, with a rest period of at least 30-60 seconds between trials.

-

Data Recording: Record the peak force (in kilograms or pounds) from each trial. The final score is typically the average of the three trials.

-

Data Interpretation: Changes in HGS can indicate changes in overall muscle strength. In this compound trials, HGS was used as an exploratory measure of voluntary strength.[3]

-

Functional and Strength Assessment Protocols (Preclinical)

3.1. Rodent Grip Strength Test

-

Principle: This test measures the maximal muscle strength of a rodent's forelimbs or all four limbs as an indicator of neuromuscular function.[17][18]

-

Protocol:

-

Equipment: A grip strength meter equipped with a grid or bar sensor.

-

Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to testing.[18]

-

Forelimb Measurement: a. Hold the mouse by the base of its tail. b. Lower the mouse towards the grid, allowing only its forepaws to grasp the bar. Keep the torso horizontal.[17][19] c. Gently and steadily pull the mouse backward horizontally until its grip is released. The meter will record the peak force.[18][20] d. Repeat for a total of three trials.[17]

-

Combined Forelimb/Hindlimb Measurement: a. Lower the mouse so that both its forepaws and hindpaws grasp the grid. Keep the torso parallel to the grid.[17][19] b. Pull the mouse backward steadily and horizontally until its grip is released.[18] c. Repeat for a total of three trials.[17]

-

Data Normalization: Record the animal's body weight. Grip strength values are often normalized to body weight.[19]

-

Data Interpretation: An increase in grip strength in this compound-treated animals compared to controls indicates a positive effect on muscle strength. Preclinical studies in mdx mice showed that this compound treatment improved grip strength.[3]

-

Caption: Standardized workflow for the rodent grip strength test.

References

- 1. actionduchenne.org [actionduchenne.org]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies - BioSpace [biospace.com]

- 5. becker muscular dystrophy | MedRAC@UNC [medrac.web.unc.edu]

- 6. neurologylive.com [neurologylive.com]

- 7. musculardystrophynews.com [musculardystrophynews.com]

- 8. EDG-5506 (this compound) stabilises functional scores in Becker's myopathy - Institut de Myologie [institut-myologie.org]

- 9. Creatine Kinase MB: Diagnostic Utility and Limitations - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. s204.q4cdn.com [s204.q4cdn.com]

- 11. Clinical Trial Alert: Phase 2 Pivotal Study of this compound (EDG-5506) in Adults with Becker Muscular Dystrophy - Quest | Muscular Dystrophy Association [mdaquest.org]

- 12. atsjournals.org [atsjournals.org]

- 13. becarispublishing.com [becarispublishing.com]

- 14. Standardization of the 6-min walk test in clinical trials of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MED.00089 Quantitative Muscle Testing Devices [provider.healthybluenc.com]

- 16. researchgate.net [researchgate.net]

- 17. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]

- 18. mmpc.org [mmpc.org]

- 19. MPD: JaxCC1: project protocol [phenome.jax.org]

- 20. maze.conductscience.com [maze.conductscience.com]

Application Notes and Protocols for Utilizing the North Star Ambulatory Assessment (NSAA) in Sevasemten Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sevasemten (formerly EDG-5506) is an investigational, orally administered, first-in-class small molecule designed to protect muscle from contraction-induced damage. It selectively inhibits fast skeletal muscle myosin, reducing the stress on muscle fibers that are vulnerable due to the absence or dysfunction of dystrophin.[1] This novel mechanism of action has shown promise in clinical trials for Duchenne muscular dystrophy (DMD) and Becker muscular dystrophy (BMD).[2]

A key outcome measure in these trials is the North Star Ambulatory Assessment (NSAA), a 17-item functional scale specifically designed for ambulant boys with Duchenne muscular dystrophy, and now also being applied to Becker muscular dystrophy.[1][3] The NSAA evaluates a range of motor skills essential for daily life, providing a standardized and meaningful way to track disease progression and the potential therapeutic effects of interventions like this compound.[3][4]

These application notes provide a detailed overview of the utilization of the NSAA in this compound clinical trials, including data presentation from key studies, standardized protocols for NSAA administration, and a visualization of this compound's mechanism of action.

Quantitative Data Summary from this compound Clinical Trials

The following tables summarize the key quantitative outcomes from clinical trials of this compound where the NSAA was a primary or secondary endpoint.

Table 1: Summary of NSAA and Biomarker Data from the Phase 2 CANYON Trial in Becker Muscular Dystrophy [5]

| Outcome Measure | This compound Group | Placebo Group | p-value |

| Change in Creatine Kinase (CK) from Baseline | -28% | - | 0.02 |

| Change in Fast Skeletal Muscle Troponin I (TNNI2) from Baseline | -77% | - | <0.001 |

| Change in NSAA Total Score at 12 Months | Stable | Decline | 0.16 |

| Difference in NSAA Score at 12 months | 1.12 points higher | ||

| 4-Stair Climb Velocity | -0.12 seconds (faster) | - | - |

Table 2: Summary of NSAA Data from the MESA Open-Label Extension Trial in Becker Muscular Dystrophy

| Participant Cohort | Duration of this compound Treatment | Change in NSAA Score from Baseline |

| CANYON participants rolling over to MESA | 18 months | +0.8 point improvement |

| Placebo participants from CANYON switching to this compound in MESA | - | +0.2 point improvement (trend) |

| ARCH participants rolling over to MESA | 3 years | Stable |

Table 3: Overview of Other Key this compound Clinical Trials Utilizing the NSAA [6][7][8]

| Trial Name | Patient Population | Phase | NSAA as an Endpoint | Key Observations |

| ARCH | Adults with Becker Muscular Dystrophy | Open-Label | Yes | NSAA scores remained stable over two years, diverging from the expected decline seen in natural history studies.[8][9] |

| LYNX | Boys with Duchenne Muscular Dystrophy (ages 4-9) | 2 | Yes | Consistent positive observations across functional measures, including the NSAA, helped identify a 10 mg dose for Phase 3. |

| FOX | Boys with Duchenne Muscular Dystrophy (ages 6-14, post-gene therapy) | 2 | Yes | This compound has the potential to reduce the rate of functional decline. |

| GRAND CANYON | Global pivotal cohort with Becker Muscular Dystrophy | 3 | Yes | Ongoing, with topline data expected in the fourth quarter of 2026. |

Experimental Protocols

North Star Ambulatory Assessment (NSAA) Administration Protocol for this compound Trials

The following protocol outlines the standardized administration of the NSAA in a clinical trial setting for this compound. This protocol is synthesized from the official NSAA manual and best practices for clinical trial implementation.[10][11]

1. Patient and Environment Preparation:

-

Patient Attire: The patient should be barefoot and wear comfortable clothing that does not restrict movement.[10]

-

Testing Environment: The assessment should be conducted in a quiet, well-lit room with a non-slip surface. A mat should not be used.[10]

-

Required Equipment:

2. General Administration Guidelines:

-

Administrator Training: The NSAA should be administered by a trained and qualified physical therapist or healthcare professional experienced in neuromuscular disorders.

-

Order of Tasks: The 17 items of the NSAA should be administered in a standardized order to ensure consistency.[10]

-

Instructions to the Patient: Clear and simple instructions should be given for each task. The administrator may demonstrate the task if necessary.

-

Scoring: Each of the 17 items is scored on a 3-point ordinal scale:[3][11]

-

2: Completes the task without any compensation.

-

1: Completes the task independently but with modifications or compensation.

-

0: Unable to perform the task.

-

-

Total Score: The total score ranges from 0 to 34, with a higher score indicating better function.[11]

-

Rest: The patient may be given short breaks between tasks to avoid fatigue.[4]

-

Stand

-

Walk

-

Stand up from chair

-

Climb box step (right leg)

-

Climb box step (left leg)

-

Descend box step (right leg)

-

Descend box step (left leg)

-

Stand on one leg (right)

-

Stand on one leg (left)

-

Jump

-

Hop on one leg (right)

-

Hop on one leg (left)

-

Run

-

Rise from floor

-

Lift head

-

Get to sitting

-

Stand on heels

4. Frequency of Assessment in this compound Trials:

The NSAA is typically performed at baseline and at regular intervals throughout the clinical trial (e.g., every 3-6 months) to track changes in motor function over time.

Visualizations

This compound's Mechanism of Action

Caption: this compound's mechanism of action in dystrophic muscle.

Experimental Workflow for NSAA in this compound Trials

Caption: Workflow of NSAA utilization in a this compound clinical trial.

References

- 1. A Phase 1, Double‐Blind, Placebo‐Controlled Trial of this compound (EDG‐5506), a Selective Modulator of Fast Skeletal Muscle Contraction, in Healthy Volunteers and Adults With Becker Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Edgewise Therapeutics Reports Positive Results on this compound Program for Becker and Duchenne Muscular Dystrophies [prnewswire.com]

- 3. dmdwarrior.com [dmdwarrior.com]

- 4. North Star Ambulatory Assessment (NSAA) - APCP [paediatric-measures.apcp.org.uk]

- 5. EDG-5506 (this compound) stabilises functional scores in Becker's myopathy - Institut de Myologie [institut-myologie.org]

- 6. parentprojectmd.org [parentprojectmd.org]

- 7. sec.gov [sec.gov]

- 8. jettfoundation.org [jettfoundation.org]

- 9. s204.q4cdn.com [s204.q4cdn.com]

- 10. pod-nmd.org [pod-nmd.org]

- 11. pod-nmd.org [pod-nmd.org]

- 12. sarepta.com [sarepta.com]

Application Notes and Protocols for the Quantification of Sevasemten and Associated Biomarkers in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction